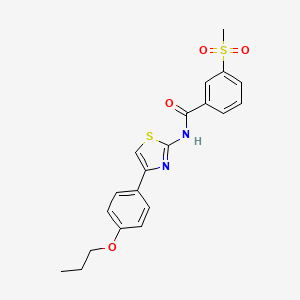

3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

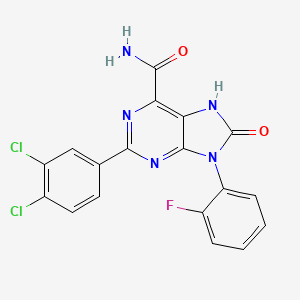

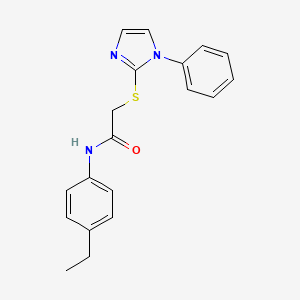

The compound is a derivative of thiazole, a heterocyclic compound. The thiazole ring is a part of many important drugs and molecules including vitamin B1 (thiamine) and penicillin .

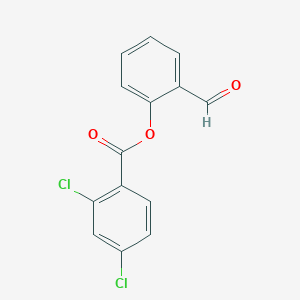

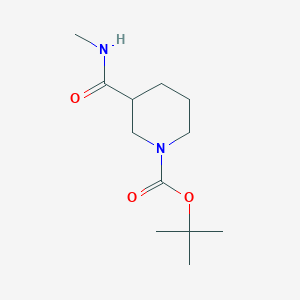

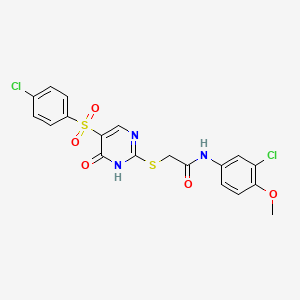

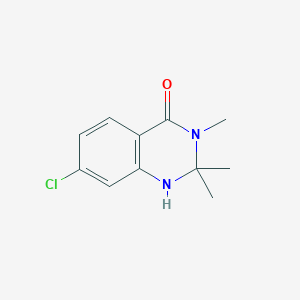

Molecular Structure Analysis

The molecular structure of this compound would consist of a thiazole ring attached to a benzamide group via a sulfonyl linkage . The propoxyphenyl group is likely attached to the thiazole ring.Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiological Activity : Research shows that compounds similar to 3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide demonstrate significant potential in cardiac electrophysiological activity. They are comparable to sematilide, a selective class III agent, indicating their viability in producing class III electrophysiological activity in the benzamide series (Morgan et al., 1990).

Anticancer Properties : Several derivatives of this compound have been synthesized and shown to exhibit anticancer activities. For example, certain indapamide derivatives have demonstrated proapoptotic activity against melanoma cell lines, and other derivatives have shown significant anticancer activity against various cancer cell lines (Yılmaz et al., 2015); (Ravinaik et al., 2021).

Glucokinase Activators : Certain 3-alkoxy-5-phenoxy-N-thiazolyl benzamides have been identified as novel and orally bioavailable glucokinase activators, indicating potential applications in diabetes treatment (Iino et al., 2009).

Antiarrhythmic Activity : Some derivatives have demonstrated potent class III antiarrhythmic activity, indicating potential use in treating cardiac arrhythmias (Ellingboe et al., 1992).

Antimalarial and Antiviral Properties : Investigations have shown that certain sulfonamide derivatives exhibit antimalarial activity and potential application as COVID-19 drugs (Fahim & Ismael, 2021).

Antimicrobial and Antifungal Action : Derivatives have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting their use as antimicrobial and antifungal agents (Sych et al., 2019).

Gelation Behavior : N-(thiazol-2-yl) benzamide derivatives have been studied for their gelation behavior, important for applications in material science (Yadav & Ballabh, 2020).

Antitubercular Agents : Some derivatives have been synthesized and evaluated for their antitubercular activity, showcasing potential in the treatment of tuberculosis (Kumar et al., 2013).

Stearoyl-CoA Desaturase-1 Inhibitors : Certain benzamides have been identified as potent inhibitors of stearoyl-CoA desaturase-1, suggesting a role in metabolic disorders (Uto et al., 2009).

Na+/H+ Antiporter Inhibitors : Benzoylguanidines derived from similar compounds have shown potential as Na+/H+ exchanger inhibitors, which could be beneficial in treating acute myocardial infarction (Baumgarth et al., 1997).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-methylsulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-3-11-26-16-9-7-14(8-10-16)18-13-27-20(21-18)22-19(23)15-5-4-6-17(12-15)28(2,24)25/h4-10,12-13H,3,11H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNSKUQEHNNAFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2635979.png)

![N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2635993.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2636001.png)